Perhexiline maleate
Overview
Description
Perhexiline maleate is a pharmacological compound that was first introduced in the 1970s as a prophylactic antianginal agent. It is known for its ability to inhibit carnitine palmitoyltransferase 1 and 2, enzymes critical for fatty acid metabolism. This inhibition shifts myocardial substrate utilization from fatty acids to carbohydrates, enhancing oxygen efficiency during myocardial ischemia . Despite its initial success, its use declined due to reports of severe hepatotoxicity and neurotoxicity in a subset of patients . it has seen a resurgence due to its therapeutic benefits and a better understanding of its pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions: Perhexiline maleate is synthesized through a multi-step process involving the reaction of 2,2-dicyclohexylethylamine with piperidine. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The final product is often crystallized to obtain a white, odorless, aqueously soluble powder .
Chemical Reactions Analysis
Types of Reactions: Perhexiline maleate undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydroxylated derivatives .
Scientific Research Applications
Perhexiline maleate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study fatty acid metabolism and enzyme inhibition.
Biology: Investigated for its effects on cellular metabolism and mitochondrial function.
Medicine: Used in the treatment of refractory angina and explored for its potential anti-cancer properties.
Industry: Employed in the development of new pharmacological agents and therapeutic strategies.
Mechanism of Action
Perhexiline maleate exerts its effects by binding to the mitochondrial enzymes carnitine palmitoyltransferase 1 and 2. This binding inhibits the enzymes’ activity, shifting myocardial substrate utilization from long-chain fatty acids to carbohydrates. This shift results in increased glucose and lactate utilization, enhancing oxygen efficiency during myocardial ischemia . Additionally, this compound has been shown to potentiate platelet responsiveness to nitric oxide, further contributing to its therapeutic effects .
Comparison with Similar Compounds
Trimetazidine: Another antianginal agent that shifts myocardial metabolism from fatty acids to glucose.
Ranolazine: A metabolic modulator used in the treatment of chronic angina.
Etomoxir: An inhibitor of carnitine palmitoyltransferase 1, similar to perhexiline maleate.
Uniqueness of this compound: this compound is unique in its dual inhibition of carnitine palmitoyltransferase 1 and 2, which allows for a more comprehensive shift in myocardial substrate utilization. Additionally, its potential anti-cancer properties and ability to potentiate platelet responsiveness to nitric oxide set it apart from other similar compounds .
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;2-(2,2-dicyclohexylethyl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N.C4H4O4/c1-3-9-16(10-4-1)19(17-11-5-2-6-12-17)15-18-13-7-8-14-20-18;5-3(6)1-2-4(7)8/h16-20H,1-15H2;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZOTSLZMQDFLG-BTJKTKAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CC2CCCCN2)C3CCCCC3.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C(CC2CCCCN2)C3CCCCC3.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1021114 | |
Record name | Perhexiline maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1021114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6724-53-4, 103516-75-2, 103516-76-3 | |
Record name | Perhexiline maleate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6724-53-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Perhexiline maleate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006724534 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perhexiline maleate, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103516752 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perhexiline maleate, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103516763 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perhexiline maleate | |
Source | DTP/NCI | |
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Record name | Perhexiline maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1021114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2,2-dicyclohexylethyl)piperidinium hydrogen maleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.069 | |
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Record name | PERHEXILINE MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7V8Y90G0H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | PERHEXILINE MALEATE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GN57XTP25 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | PERHEXILINE MALEATE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84LEC42PQ8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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